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Compound Focus: Calceolarioside A

CAS No.: 84744-28-5

Cat. No.: S628871

The following table compiles the MM/GBSA binding free energy data for Calceolarioside A from a 2025

study [1]. Lower (more negative) AGbind values indicate stronger predicted binding affinity.

PDB MMI/GBSA AGbind

Target Protein /| Enzyme Biological Context

ID (kcal/mol)

HMG-CoA Reductase [1] 1IHWK  -73.48 Cholesterol synthesis

Tyrosinase [1] 4P6S -19.83 Melanin production

Folate Receptor [1] 4LRH Information Missing Ovarian cancer (NIH-OVCAR-3
cell line)

CD44 [1] 4PZ3 Information Missing Ovarian cancer (ES-2 cell line)

EGFR [1] 5WB7 Information Missing Ovarian cancer (UACC-1598
cell line)

Formyl Peptide Receptor- 6LW5 Information Missing Ovarian cancer (Hs832.Tc cell

Like 1 [1] line)

M2 Muscarinic Receptor [1] 3UON Information Missing Ovarian cancer (TOV-21G cell
line)
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PDB MMI/GBSA AGbind

Target Protein /| Enzyme Biological Context
ID (kcal/mol)
Estrogen Receptor [1] 30S8 Information Missing Ovarian cancer (UWB1.289 cell
line)

Experimental Protocols for MM/GBSA Calculation

The MM/GBSA results for Calceolarioside A were generated using a standard computational protocol [1],

which can be broken down into three main stages. The workflow for this process is summarized in the

diagram below.
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MM/GBSA Calculation Workflow

The methodology involves several precise steps [1]:

e System Preparation: The 3D structure of Calceolarioside A was obtained from PubChem and
prepared using the LigPrep module. Target protein structures were sourced from the Protein Data
Bank (PDB) and prepared using the Protein Preparation Wizard, which involved adding hydrogen
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atoms, filling missing side chains, and energy minimization. The OPLS-2005 force field was used for
all optimizations [1].

¢ Molecular Docking and Dynamics: The compound was docked into the protein's active site using
Glide. The resulting complex was then subjected to a Molecular Dynamics (MD) simulation to
model its behavior in a dynamic, solvated environment, generating an ensemble of snapshots for
analysis [1].

e Energy Calculation: The binding free energy was calculated on snapshots from the MD trajectory
using the MM/IGBSA method in Schrédinger's Prime module. The VSGB solvation model and OPLS-
2005 force field were applied. The final AGbind is a composite of molecular mechanical energy in
vacuum and solvation free energy [1].

Insights for Research and Development

For researchers, the data suggests several promising directions:

¢ Promising Anticancer Agent: The strong binding affinity to various ovarian cancer-related receptors
indicates Calceolarioside A should be prioritized for in vitro and in vivo anti-ovarian cancer
studies [1].

e Dual-Purpose Inhibitor: Its significant activity against both tyrosinase and HMG-CoA reductase
positions it as a candidate for cosmetic (skin-lightening) and therapeutic (cholesterol-lowering)
applications [1].

e Computational-Experimental Correlation: Future work should focus on correlating these
computational AGbind values with experimental bioactivity data (e.g., ICso) to validate and refine the
predictive models [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b62887 1#calceolarioside-a-mm-gbsa-binding-free-energy-

calculation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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